tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride chemical properties
tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride chemical properties
An In-Depth Technical Guide to tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride
Foreword: The Azetidine Scaffold in Modern Medicinal Chemistry
The strategic incorporation of small, strained ring systems has become a cornerstone of modern drug design. Among these, the azetidine motif offers a compelling three-dimensional alternative to more traditional, linear, or aromatic linkers. Its rigid structure can confer favorable conformational pre-organization, improve metabolic stability, and enhance solubility. This guide focuses on a key intermediate that provides access to this valuable scaffold: tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. As a bifunctional molecule—possessing a protected secondary amine and a reactive cyclic secondary amine (in its deprotected form)—it serves as a versatile building block for introducing the N-methylazetidin-3-yl moiety into complex molecular architectures. This document provides a comprehensive overview of its chemical properties, reactivity, and handling, tailored for professionals in synthetic chemistry and drug development.
Chemical Identity and Structural Characteristics
At its core, this compound is a hydrochloride salt of an N-Boc protected N-methyl-3-aminoazetidine. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group, masking the reactivity of the exocyclic methylamino group and allowing for selective functionalization of the azetidine nitrogen after deprotection.
Common Synonyms :
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3-Boc-3-(methylamino)azetidine hydrochloride[1]
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Azetidin-3-yl-methyl-carbamic acid tert-butyl ester hydrochloride[2]
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tert-butyl N-(azetidin-3-yl)-N-methylcarbamate hydrochloride[2]
Chemical Structure :``` O // C(OC(C)(C)C) / N(C) | C1CNC1.[H]Cl
Caption: Synthetic utility of the title compound.
Experimental Protocols
The following protocols are generalized procedures intended to serve as a starting point for laboratory synthesis. They must be adapted and optimized based on specific substrates and laboratory conditions.
Protocol 1: Boc Deprotection of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride
This protocol describes a standard procedure for removing the Boc group to yield the corresponding amine salt, ready for subsequent functionalization.
Materials :
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tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride
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4M HCl in 1,4-dioxane
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Methanol (MeOH)
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Diethyl ether (Et₂O)
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Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure :
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Reaction Setup : To a clean, dry round-bottom flask under a nitrogen atmosphere, add tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride (1.0 eq).
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Dissolution : Dissolve the starting material in a minimal amount of anhydrous methanol.
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Acid Addition : While stirring at 0 °C (ice bath), add 4M HCl in 1,4-dioxane (typically 5-10 eq) dropwise. Causality Note: The excess acid ensures complete reaction and prevents potential re-protection. The reaction is often exothermic, necessitating slow addition at reduced temperature.
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Reaction Execution : Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 1-4 hours).
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Product Isolation : Upon completion, add diethyl ether to the reaction mixture to precipitate the product, 3-(methylamino)azetidine dihydrochloride, as a solid. Causality Note: The desired product is a salt and is generally insoluble in non-polar ethers, providing a simple and effective method of isolation.
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Purification : Collect the solid by vacuum filtration. Wash the filter cake with additional diethyl ether to remove any organic-soluble impurities.
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Drying : Dry the resulting white solid under high vacuum to remove residual solvents. The product can often be used in the next step without further purification.
Safety and Handling
Proper handling is essential to ensure laboratory safety. While comprehensive toxicological properties have not been fully investigated, the compound is an irritant and requires standard precautions for handling laboratory chemicals. [3][4] Table of GHS Hazard Information :
| Hazard Class | Statement | Precautionary Codes | Source(s) |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | [5] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [5] |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects | P273, P391, P501 | [6] |
Protocol 2: Standard Laboratory Handling Procedure
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Personal Protective Equipment (PPE) : Always wear standard PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber). [5][7]2. Ventilation : Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [7]3. Dispensing : When weighing and dispensing the solid, avoid creating dust. Use appropriate tools (spatulas) and clean any spills promptly.
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First Aid :
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Skin Contact : Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention. [4] * Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. [4][5] * Ingestion : Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur. [7] * Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. [4]5. Disposal : Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local regulations. [4]
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Conclusion
tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride is a high-value synthetic intermediate that provides a reliable entry point to the N-methyl-3-aminoazetidine scaffold. Its well-defined physicochemical properties, predictable reactivity centered on Boc-group manipulation, and commercial availability make it an indispensable tool for medicinal chemists. By leveraging the protocols and understanding the chemical principles outlined in this guide, researchers can effectively incorporate this versatile building block into synthetic routes for novel therapeutics and other advanced materials.
References
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ChemBK. (2024). tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. Available at: [Link]
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Chem-Supply. (n.d.). MSDS of tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride. Available at: [Link]
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PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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Fisher Scientific. (2025). SAFETY DATA SHEET - tert-Butyl carbamate. Available at: [Link]
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PubChemLite. (n.d.). Tert-butyl azetidin-3-yl(methyl)carbamate hydrochloride (C9H18N2O2). Available at: [Link]
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PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride - CAS:943060-59-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
Figure 1. Proposed structure of tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.
